![molecular formula C18H18ClN3OS B2438274 3-(4-(5-(4-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile CAS No. 370574-31-5](/img/structure/B2438274.png)
3-(4-(5-(4-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds, such as “3- 5-(4-Chlorophenyl)furan-2-yl acrylic acid”, has been analyzed. The empirical formula is C13H9CIO3, and the molecular weight is 352.12 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “3- 5-(4-Chlorophenyl)furan-2-yl acrylic acid”, have been reported. It is a solid with a melting point of 195-199°C .Scientific Research Applications
- Cytotoxic Effects : Studies have explored the cytotoxic effects of chalcones (including this compound) against lung carcinoma . Investigating its potential as an anticancer agent could yield valuable insights.
- Nitro and Chloro Substituents : The electron-withdrawing effect of the nitro group and the moderate effect of the chloro group may enhance urease inhibition . Further research could elucidate its mechanism and efficacy.
- Nitrofurantoin Analogues : Novel derivatives containing a 5-nitrofuran-2-yl moiety were synthesized and evaluated for antimicrobial activity. While inactive against gram-positive bacteria, their potential against other pathogens warrants exploration .
Anticancer Research
Urease Inhibition
Antimicrobial Activity
Safety and Hazards
properties
IUPAC Name |
3-[4-[5-(4-chlorophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS/c19-15-4-2-14(3-5-15)16-6-7-17(23-16)18(24)22-12-10-21(11-13-22)9-1-8-20/h2-7H,1,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWHRYFPPMYIMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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